3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid
Description
Historical Context and Discovery Timeline
The development of this compound emerges from a rich historical foundation in pyrazole chemistry that traces back to the late 19th century. The term pyrazole was first coined by Ludwig Knorr in 1883, establishing the fundamental nomenclature for this important class of heterocyclic compounds. This pioneering work laid the groundwork for subsequent investigations into pyrazole derivatives, with phenazone representing the first commercially available pyrazole compound as an antipyretic agent. The evolution of pyrazole chemistry accelerated throughout the 20th century, driven by the recognition of these compounds' diverse biological activities and synthetic versatility.
The specific development of pyrazole-4-carboxylic acid derivatives gained momentum in the latter half of the 20th century as researchers began exploring the synthetic potential of carboxylated pyrazole systems. The synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a closely related structural analog, was first reported in scientific literature with detailed characterization including spectroscopic analysis and crystallographic studies. This foundational work established critical synthetic methodologies that would later enable the development of more complex derivatives incorporating additional heterocyclic moieties.
The emergence of this compound represents a convergence of two significant research trajectories in heterocyclic chemistry. The first involves the systematic exploration of N-substituted pyrazoles, particularly those bearing heteroarylmethyl substituents, which began gaining attention in the 1990s as researchers recognized the potential for enhanced biological activity through strategic incorporation of multiple pharmacophoric elements. The second trajectory focuses on the development of pyrazole-4-carboxylic acid derivatives as versatile synthetic intermediates and biologically active scaffolds.
Contemporary research efforts have intensified the investigation of pyrazole carboxylic acid derivatives due to their significant scaffold structures in heterocyclic compounds and their diverse biological activities including antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The systematic development of synthetic methodologies for accessing these compounds has been facilitated by advances in catalytic chemistry and our understanding of heterocyclic reactivity patterns.
Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups and substituents. The compound's official designation according to the International Union of Pure and Applied Chemistry nomenclature system is 3,5-dimethyl-1-(2-pyridinylmethyl)-1H-pyrazole-4-carboxylic acid, which systematically describes each structural element within the molecular framework.
The nomenclature system begins with the core heterocyclic structure, identified as 1H-pyrazole, indicating a five-membered aromatic ring containing two adjacent nitrogen atoms with the hydrogen atom positioned at the number 1 nitrogen. The numbering system for pyrazole rings follows standard conventions where the nitrogen atoms occupy positions 1 and 2, with carbon atoms at positions 3, 4, and 5. This numbering scheme provides the foundation for systematically describing the positions of all substituents within the molecular structure.
The methyl substituents at positions 3 and 5 are designated as 3,5-dimethyl, indicating the presence of two methyl groups attached to carbon atoms within the pyrazole ring. The carboxylic acid functional group at position 4 is designated as 4-carboxylic acid, specifying both the location and chemical nature of this important functional group. The pyridin-2-ylmethyl substituent at position 1 is described as 1-(pyridin-2-ylmethyl), indicating attachment through a methylene bridge to the 2-position of a pyridine ring.
The chemical classification system places this compound within multiple overlapping categories based on its structural features and functional groups. As a pyrazole derivative, it belongs to the broader class of azole compounds, which are five-membered heterocyclic systems containing nitrogen atoms. The presence of the carboxylic acid functional group classifies it among carboxylic acid derivatives, while the pyridine substituent places it within the category of compounds containing multiple heterocyclic rings.
The systematic classification extends to considerations of stereochemistry and conformational properties. The compound exists as a single constitutional isomer with defined connectivity between all atoms, although the presence of the carboxylic acid group introduces potential for tautomerism and hydrogen bonding interactions that influence its three-dimensional structure and chemical reactivity patterns.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends far beyond its individual molecular properties, representing a paradigmatic example of the strategic combination of multiple heterocyclic systems to achieve enhanced functionality and versatility. The compound embodies fundamental principles of heterocyclic chemistry that have driven innovation in pharmaceutical, agricultural, and materials science applications throughout the past several decades.
Pyrazole derivatives have demonstrated remarkable prevalence in bioactive molecules ranging from pharmaceutical agents to agricultural chemicals, with their five-membered aromatic heterocyclic structure containing two adjacent nitrogen atoms providing a versatile scaffold for molecular design. The remarkable success of pyrazole-containing compounds in drug development can be attributed to their ability to participate in diverse molecular interactions, including hydrogen bonding, π-π stacking, and coordination with metal centers, while maintaining favorable pharmacological properties.
The incorporation of a pyridine moiety through the pyridin-2-ylmethyl substituent adds an additional layer of complexity and functionality to the molecular architecture. Pyridine rings are ubiquitous in biologically active compounds and serve as important pharmacophoric elements due to their basicity, hydrogen bonding capabilities, and ability to coordinate with biological macromolecules. The strategic positioning of the pyridine ring through a methylene linker provides conformational flexibility while maintaining the potential for specific molecular recognition events.
Research into pyrazole-4-carboxylic acid derivatives has revealed their exceptional utility as synthetic intermediates and biological scaffolds. These compounds can participate in various chemical reactions including esterification, amidation, and cyclization processes, enabling the construction of complex molecular architectures through systematic synthetic transformations. The carboxylic acid functionality serves both as a site for chemical modification and as a key pharmacophoric element capable of forming critical interactions with biological targets.
The compound's significance in contemporary heterocyclic chemistry research is further underscored by its potential applications in developing novel therapeutic agents. Pyrazole derivatives have been extensively studied for their anticancer, anti-inflammatory, antimicrobial, and antiviral activities, with structure-activity relationship studies revealing the importance of specific substitution patterns for optimizing biological activity. The unique combination of structural features present in this compound positions it as a valuable scaffold for medicinal chemistry investigations.
| Research Application Area | Significance | Key Properties |
|---|---|---|
| Synthetic Methodology | Versatile building block for complex heterocycle synthesis | Multiple reactive sites, conformational flexibility |
| Medicinal Chemistry | Scaffold for drug development | Combination of pyrazole and pyridine pharmacophores |
| Agricultural Chemistry | Potential for agrochemical development | Structural similarity to known bioactive compounds |
| Materials Science | Component for functional materials | Coordination capabilities, hydrogen bonding potential |
| Catalysis Research | Ligand design for metal complexes | Multiple nitrogen donor sites, modular structure |
The compound's role in advancing our understanding of heterocyclic reactivity and molecular recognition has contributed to the development of new synthetic methodologies and structure-activity relationship paradigms. Studies investigating the conformational preferences, electronic properties, and intermolecular interactions of compounds containing both pyrazole and pyridine moieties have provided valuable insights into the factors governing the biological activity and chemical reactivity of complex heterocyclic systems.
Contemporary research efforts have focused on developing efficient synthetic routes to access this compound and related derivatives, with particular emphasis on optimizing reaction conditions, minimizing by-product formation, and achieving high yields of pure material. These methodological advances have enabled broader investigation of the compound's properties and applications, contributing to the growing body of knowledge surrounding multi-heterocyclic systems in organic chemistry.
Properties
IUPAC Name |
3,5-dimethyl-1-(pyridin-2-ylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-11(12(16)17)9(2)15(14-8)7-10-5-3-4-6-13-10/h3-6H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZDVYZALLJQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=N2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, acetylacetone (2,4-pentanedione) is commonly used.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the pyrazole ring at the 1 position with a pyridin-2-ylmethyl halide, such as pyridin-2-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to lower reaction temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized further.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid can be oxidized to form 3,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxaldehyde.
Reduction: Reduction can yield 3,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-methanol.
Substitution: Substitution reactions can introduce various functional groups onto the pyridine ring, such as halogens or alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that 3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid can inhibit the growth of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells, suggesting that it may interfere with specific signaling pathways involved in tumor growth and proliferation .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies revealed that it can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
3. Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has shown efficacy against several bacterial strains, indicating potential use as an antibacterial agent in pharmaceutical formulations .
Agricultural Applications
1. Pesticide Development
The structure of this compound allows for modifications that enhance its effectiveness as a pesticide. Studies have explored its use in developing new agrochemicals that target specific pests while minimizing environmental impact .
2. Plant Growth Regulators
This compound has been investigated for its potential role as a plant growth regulator. Research suggests that it can influence plant hormone levels, promoting growth and improving crop yields under certain conditions .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
In a study conducted by Zhang et al., the compound was tested on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapy agents. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .
Case Study 2: Anti-inflammatory Effects
A study by Lee et al. investigated the anti-inflammatory effects of this compound on lipopolysaccharide-stimulated macrophages. The results showed a marked decrease in TNF-alpha and IL-6 levels, suggesting its utility in inflammatory disease management .
Case Study 3: Agricultural Application
Research by Kumar et al. focused on the efficacy of modified pyrazole compounds as pesticides. The findings revealed that derivatives of this compound exhibited significant insecticidal activity against common agricultural pests, highlighting their potential in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions or participate in aromatic stacking interactions. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Solubility : The tetrahydro-2H-pyran-4-yl substituent () introduces a cyclic ether, likely improving aqueous solubility compared to the hydrophobic 3-(trifluoromethyl)phenyl group ().
- Steric Hindrance : Bulky substituents like the (2-methyl-5-nitrophenyl)sulfonyl group () may reduce reactivity at the pyrazole ring, favoring stability in ester forms.
Biological Activity
3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 231.25 g/mol. The structure features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a pyridine moiety at position 1.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains including E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 18 |
| Compound C | Pseudomonas aeruginosa | 15 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole compounds has been well-documented. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
Case Study:
In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. The most potent compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, demonstrating comparable efficacy to standard anti-inflammatory drugs like dexamethasone .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Some derivatives may act as modulators of specific receptors linked to pain and inflammation.
Therapeutic Applications
The diverse biological activities suggest potential therapeutic applications in various fields:
Q & A
Basic: What are the recommended synthetic routes for 3,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
The compound is synthesized via multistep protocols involving pyrazole core formation followed by functionalization. A common approach includes:
- Step 1 : Condensation of hydrazine derivatives with diketones to form the pyrazole ring. For example, 3,5-dimethylpyrazole-4-carboxylic acid derivatives are synthesized by reacting acetylacetone with hydrazine hydrate under acidic conditions .
- Step 2 : Alkylation of the pyrazole nitrogen using pyridin-2-ylmethyl halides. Optimizing solvent polarity (e.g., DMF or THF) and base selection (e.g., K₂CO₃) enhances regioselectivity and yield .
- Step 3 : Carboxylic acid group introduction via hydrolysis of ester intermediates under alkaline conditions (e.g., NaOH/EtOH) .
Optimization Tips : Monitor reaction progress via TLC, adjust stoichiometry of alkylating agents, and use inert atmospheres to prevent oxidation.
Basic: How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- NMR : Confirm the pyridin-2-ylmethyl substitution via distinct aromatic proton signals (δ 7.2–8.6 ppm for pyridine protons) and methyl group resonances (δ 2.1–2.5 ppm) . The carboxylic acid proton (δ ~12–13 ppm) may appear broad in DMSO-d₆.
- IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch. Pyridine ring vibrations appear at ~1600 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₁₃H₁₅N₃O₂: 245.1134). Fragmentation patterns should align with pyrazole ring cleavage and pyridine loss .
Advanced: How can discrepancies between computational hydrogen-bonding predictions and experimental crystallographic data be resolved?
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D, C, or R motifs) and compare with Density Functional Theory (DFT)-optimized geometries .
- Software Synergy : Use Mercury to visualize experimental H-bond networks and SHELXL to refine occupancy/thermal parameters. Cross-validate with Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) overlooked in computations .
- Case Study : If computational models predict intramolecular H-bonds but crystallography shows intermolecular ones, reassess solvent polarity effects in simulations .
Advanced: What strategies improve crystallographic refinement for this compound using SHELX and Mercury?
- Data Collection : Ensure high-resolution (<1.0 Å) X-ray data to resolve methyl/pyridine torsional angles. Use SHELXD for phase solution and SHELXL for refinement with anisotropic displacement parameters .
- Visualization : In Mercury, overlay multiple structures to analyze packing motifs. Use "Structure Comparison" tools to identify polymorphism or solvent inclusion artifacts .
- Validation : Cross-check SHELXL-refined H-bond distances with Platon’s validation tools to detect overfitting .
Basic: What crystallization conditions yield high-quality single crystals for X-ray diffraction?
- Solvent Selection : Use slow-evaporation methods with mixed solvents (e.g., EtOH/H₂O or DCM/hexane) to balance solubility and nucleation rates .
- Temperature Gradients : Gradual cooling from 40°C to 4°C promotes ordered crystal growth.
- Additives : Trace acetic acid can protonate the carboxylic acid group, enhancing crystal lattice stability .
Advanced: How does the pyridine-2-ylmethyl substitution influence biological activity in molecular docking studies?
- Binding Affinity : The pyridine nitrogen acts as a hydrogen-bond acceptor, enhancing interactions with targets like LD transpeptidase or PPAR-γ. Docking simulations (e.g., AutoDock Vina) show that substituent orientation affects binding pocket compatibility .
- Selectivity : Methyl groups on the pyrazole ring reduce steric clashes in hydrophobic pockets. Compare with analogs lacking the pyridin-2-ylmethyl group to quantify selectivity shifts .
- Validation : Validate docking poses with MD simulations (e.g., GROMACS) to assess stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
